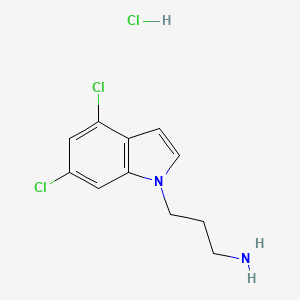
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one is an organic compound that belongs to the class of quinazolinones and isoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one typically involves the formation of the quinazolinone core followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the quinazolinone core can be synthesized via the reaction of anthranilic acid derivatives with amides or nitriles, followed by cyclization. The isoxazole ring can be introduced through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The isoxazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
3-methylisoxazol-5-yl)methanol: Another compound with an isoxazole ring, used in proteomics research.
3-Methyl-5-isoxazoleacetic acid: Known for its applications in organic synthesis and as a precursor in various chemical reactions.
Uniqueness
3-(3-methylisoxazol-5-yl)-2-propylquinazolin-4(3H)-one is unique due to its combined quinazolinone and isoxazole structures, which provide a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .
Properties
CAS No. |
90059-38-4 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C15H15N3O2/c1-3-6-13-16-12-8-5-4-7-11(12)15(19)18(13)14-9-10(2)17-20-14/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
BOXJSQPMROCBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=NO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





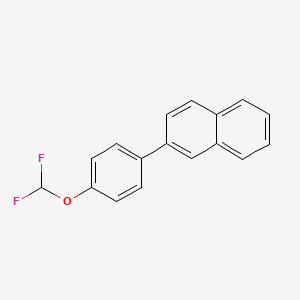
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)
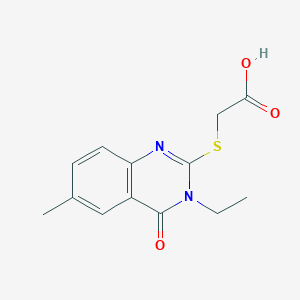
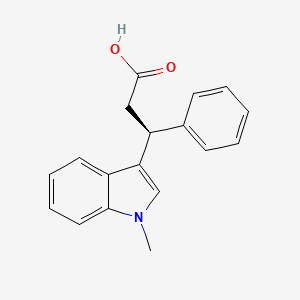
![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)
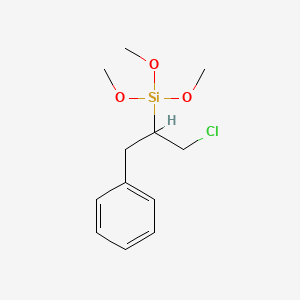

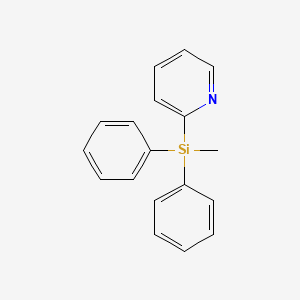

![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)
